6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a chromene ring, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and chromene rings, followed by the introduction of the carbamoyl group. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Formation of Chromene Ring: This step often involves the use of coumarin derivatives and appropriate catalysts.
Introduction of Carbamoyl Group: This is typically done using carbamoyl chloride derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(6-chloro-2-methylphenyl)carbamoyl)morpholine
- 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Uniqueness
What sets 6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of the benzofuran and chromene rings with a carbamoyl group. This structural arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H17ClN2O5 |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
6-chloro-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H17ClN2O5/c1-14-6-9-16(10-7-14)28-26(32)24-23(17-4-2-3-5-20(17)34-24)29-25(31)22-13-19(30)18-12-15(27)8-11-21(18)33-22/h2-13H,1H3,(H,28,32)(H,29,31) |
InChI Key |
ABPJJODKCJKVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
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